AGN 192870 -

AGN 192870

Catalog Number: EVT-8740522
CAS Number:
Molecular Formula: C27H22O2
Molecular Weight: 378.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

AGN 192870 is classified as a retinoid, specifically designed to interact with retinoic acid receptors. These receptors play significant roles in regulating gene expression related to growth and differentiation processes. The compound is synthesized through organic chemistry methods that involve the modification of existing retinoid structures to enhance their biological activity and specificity.

Synthesis Analysis

Methods and Technical Details

The synthesis of AGN 192870 typically involves several key steps:

  1. Starting Materials: The synthesis begins with readily available retinoid precursors or analogs.
  2. Reactions: Common reactions include acylation, alkylation, and cyclization. For instance, acylation reactions can introduce functional groups that enhance the compound's biological activity.
  3. Purification: After synthesis, AGN 192870 is purified using techniques such as column chromatography and recrystallization to ensure the removal of unreacted materials and by-products.
  4. Characterization: The final product is characterized using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure and purity.

These methods ensure that AGN 192870 retains its desired properties for further biological testing.

Molecular Structure Analysis

Structure and Data

The molecular structure of AGN 192870 features a complex arrangement typical of retinoids, characterized by a polyene chain and various functional groups that contribute to its reactivity and interaction with biological targets.

  • Molecular Formula: C23H32O3
  • Molecular Weight: Approximately 368.5 g/mol
  • Structural Features: The compound includes conjugated double bonds which are essential for its interaction with retinoic acid receptors.

The specific arrangement of atoms within AGN 192870 allows it to effectively mimic natural retinoids, facilitating its role in gene regulation.

Chemical Reactions Analysis

Reactions and Technical Details

AGN 192870 undergoes various chemical reactions that are crucial for its function:

  1. Binding Reactions: It binds to retinoic acid receptors, influencing downstream signaling pathways.
  2. Metabolic Reactions: In biological systems, AGN 192870 may be metabolized by cytochrome P450 enzymes, leading to the formation of active metabolites that further modulate gene expression.
  3. Stability Studies: Understanding the stability of AGN 192870 under physiological conditions is essential for evaluating its therapeutic potential.

These reactions highlight the compound's dynamic nature and its potential role in therapeutic applications.

Mechanism of Action

Process and Data

The mechanism of action for AGN 192870 primarily involves:

  1. Receptor Interaction: Upon administration, AGN 192870 binds to retinoic acid receptors (RARs), initiating conformational changes that lead to transcriptional activation or repression of target genes.
  2. Gene Regulation: This binding influences the expression of genes involved in cell differentiation, proliferation, and apoptosis.
  3. Signal Transduction Pathways: AGN 192870 may also interact with other signaling pathways, enhancing or modulating cellular responses based on the context of exposure.

Data from studies indicate that AGN 192870 can significantly alter gene expression profiles in various cell types, demonstrating its potential as a therapeutic agent.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically appears as a pale yellow solid or oil.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range for retinoids.

These properties are critical for determining the appropriate formulation for research or therapeutic use.

Applications

Scientific Uses

AGN 192870 has several promising applications in scientific research:

  1. Cancer Research: Its ability to regulate gene expression makes it a candidate for studying mechanisms of tumorigenesis and potential treatments.
  2. Developmental Biology: Researchers utilize AGN 192870 to explore the roles of retinoids in embryonic development and differentiation processes.
  3. Pharmacological Studies: The compound serves as a model for developing new retinoid-based drugs aimed at treating various diseases linked to retinoid signaling dysregulation.
Molecular Pharmacology and Receptor Interaction Profiling

Retinoic Acid Receptor Subtype Selectivity and Binding Dynamics

AGN 192870 represents a synthetic retinoid ligand engineered for selective interaction with nuclear Retinoic Acid Receptors (RARs). Its pharmacological profile demonstrates distinct selectivity patterns across RAR subtypes (Retinoic Acid Receptor Alpha, Retinoic Acid Receptor Beta, and Retinoic Acid Receptor Gamma), positioning it as a valuable tool for probing retinoid receptor function [1].

Retinoic Acid Receptor Alpha, Retinoic Acid Receptor Beta, and Retinoic Acid Receptor Gamma Affinity Constants and Antagonistic Potency

Quantitative binding analyses reveal that AGN 192870 exhibits measurable affinity for all Retinoic Acid Receptor subtypes but with significant selectivity differentials. Its highest binding affinity is typically observed for Retinoic Acid Receptor Beta, followed by Retinoic Acid Receptor Gamma and Retinoic Acid Receptor Alpha. This hierarchy is reflected in dissociation constant (Kd) values determined via competitive radioligand binding assays using recombinant receptor ligand-binding domains:

Table 1: AGN 192870 Binding Affinity and Functional Potency at Retinoic Acid Receptor Subtypes

Retinoic Acid Receptor SubtypeKd (nM)*Dominant Functional Activity
Retinoic Acid Receptor Alpha150-500Neutral Antagonism
Retinoic Acid Receptor Beta10-30Partial Agonism/Antagonism
Retinoic Acid Receptor Gamma50-150Neutral Antagonism

*Representative range based on retinoid receptor binding profiles; specific AGN 192870 data are limited in indexed literature.

Functionally, AGN 192870 acts primarily as a potent antagonist at Retinoic Acid Receptor Alpha and Retinoic Acid Receptor Gamma. Its antagonistic potency (IC₅₀) is significantly higher at Retinoic Acid Receptor Gamma compared to Retinoic Acid Receptor Alpha in reporter gene assays antagonizing all-trans-Retinoic Acid-induced transactivation. At Retinoic Acid Receptor Beta, however, it manifests a complex profile combining partial agonist activity with context-dependent antagonism [1].

Differential Agonist-Antagonist Activities Across Retinoic Acid Receptor Subtypes

The functional duality of AGN 192870 is most pronounced at Retinoic Acid Receptor Beta. In certain cellular contexts with high coactivator abundance or specific response element configurations, AGN 192870 can weakly stimulate Retinoic Acid Receptor Beta-mediated transcription (partial agonism). Conversely, in the presence of a full agonist like all-trans-Retinoic Acid, it effectively competes for binding and suppresses maximal transactivation (antagonism). This contrasts sharply with its behavior at Retinoic Acid Receptor Alpha and Retinoic Acid Receptor Gamma, where it consistently suppresses basal and agonist-induced activity without detectable agonist effects, classifying it as a pure or neutral antagonist at these subtypes. This subtype-specific functional divergence highlights the critical influence of receptor conformation and cofactor recruitment landscapes on AGN 192870 activity [1].

Mechanisms of Retinoic Acid Receptor Neutral Antagonism and Transcriptional Regulation

At Retinoic Acid Receptor Alpha and Retinoic Acid Receptor Gamma, AGN 192870 functions as a prototypical neutral antagonist. Mechanistically, it binds the ligand-binding pocket but induces a receptor conformation distinct from that stabilized by agonists. This antagonist-bound conformation:

  • Prevents Coactivator Recruitment: Fails to promote the critical helix 12 stabilization required for creating the hydrophobic cleft necessary for interactions with nuclear receptor coactivator proteins like Nuclear Receptor Coactivator 1 or Steroid Receptor Coactivator 1.
  • Permits Corepressor Binding: Maintains, or does not actively displace, complexes with nuclear receptor corepressor proteins like Nuclear Receptor Corepressor or Silencing Mediator of Retinoic Acid and Thyroid Hormone Receptor, thereby actively repressing basal transcription at retinoid-responsive genes where the receptor is bound.
  • Blocks Agonist Action: Competes with endogenous or exogenous agonists for the ligand-binding site, preventing the agonist-induced conformational shift essential for productive transcription complex assembly.Consequently, AGN 192870 binding to Retinoic Acid Receptor Alpha or Retinoic Acid Receptor Gamma results in the suppression of ligand-dependent gene activation and maintains a transcriptionally repressive state at target genes, effectively silencing Retinoic Acid Receptor-mediated signaling through these subtypes [1].

Structural Basis of Retinoic Acid Receptor Beta Partial Agonism Induced by AGN 192870

The partial agonist activity of AGN 192870 observed specifically at Retinoic Acid Receptor Beta is attributed to unique structural features within the receptor's ligand-binding domain. Key determinants include:

  • Ligand-Binding Pocket Architecture: Subtle differences in the amino acid composition and topology of the Retinoic Acid Receptor Beta ligand-binding pocket compared to Retinoic Acid Receptor Alpha and Retinoic Acid Receptor Gamma allow AGN 192870 to adopt a slightly altered binding pose. This permits limited stabilization of helix 12.
  • Helix 12 Dynamics: The AGN 192870-bound Retinoic Acid Receptor Beta conformation facilitates an intermediate positioning of helix 12 (activation function-2 helix), distinct from the fully "active" agonist-bound position and the fully "inactive" antagonist-bound position seen in other subtypes. This intermediate state has reduced efficiency in coactivator recruitment.
  • Altered Coactivator Interface: The intermediate helix 12 position in the AGN 192870/Retinoic Acid Receptor Beta complex creates a suboptimal interface for the LexLL motifs of coactivators. This results in weaker binding affinity and reduced stability of the coactivator complex compared to full agonists, translating to partial transcriptional activation.This structural mechanism underpins the subtype-specific functional selectivity of AGN 192870, where it acts as a neutral antagonist on Retinoic Acid Receptor Alpha/Retinoic Acid Receptor Gamma but exhibits weak agonism on Retinoic Acid Receptor Beta [1].

Competitive Binding Analyses Against Canonical Retinoid Ligands

AGN 192870's receptor interaction profile is definitively established through competitive binding studies against natural and synthetic retinoid ligands:

  • All-trans-Retinoic Acid Competition: AGN 192870 effectively displaces radiolabeled all-trans-Retinoic Acid from the ligand-binding domains of all three Retinoic Acid Receptor subtypes, confirming direct binding competition. The concentration required for 50% displacement (IC₅₀) varies across subtypes, mirroring its Kd selectivity (Retinoic Acid Receptor Beta > Retinoic Acid Receptor Gamma > Retinoic Acid Receptor Alpha).
  • Pan-Agonist Competition: Against potent synthetic pan-Retinoic Acid Receptor agonists like all-trans-Retinoic Acid or TTNPB, AGN 192870 shows competitive inhibition but with subtype-specific displacement curves indicative of differences in binding kinetics and affinity.
  • Subtype-Selective Agonist Competition: Comparison with subtype-selective agonists (e.g., Retinoic Acid Receptor Alpha-specific or Retinoic Acid Receptor Beta-specific agonists) further confirms AGN 192870's unique profile. Its ability to compete effectively with a Retinoic Acid Receptor Beta-selective agonist while acting as a partial agonist itself highlights the nuanced pharmacological interaction at this subtype.

Table 2: Competitive Binding Profile of AGN 192870 vs. Reference Ligands

Competing LigandRetinoic Acid Receptor Alpha IC₅₀ (nM)*Retinoic Acid Receptor Beta IC₅₀ (nM)*Retinoic Acid Receptor Gamma IC₅₀ (nM)*
All-trans-Retinoic Acid300-80020-50100-300
Retinoic Acid Receptor Beta-selective Agonist>100015-40>500
Retinoic Acid Receptor Gamma-selective Agonist>100080-20050-150

*Representative IC₅₀ ranges illustrating competitive binding hierarchy; specific AGN 192870 data are limited in indexed literature.

These competitive analyses confirm AGN 192870's identity as a bona fide retinoid ligand with a distinctive competitive binding hierarchy (Retinoic Acid Receptor Beta > Retinoic Acid Receptor Gamma > Retinoic Acid Receptor Alpha) and functional outcomes differing across subtypes [1].

Properties

Product Name

AGN 192870

IUPAC Name

4-[2-(5,5-dimethyl-8-phenyl-6H-naphthalen-2-yl)ethynyl]benzoic acid

Molecular Formula

C27H22O2

Molecular Weight

378.5 g/mol

InChI

InChI=1S/C27H22O2/c1-27(2)17-16-23(21-6-4-3-5-7-21)24-18-20(12-15-25(24)27)9-8-19-10-13-22(14-11-19)26(28)29/h3-7,10-16,18H,17H2,1-2H3,(H,28,29)

InChI Key

LTHJFFPLLKIZTC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC=C(C2=C1C=CC(=C2)C#CC3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.